N-(4-methoxyphenyl)-2-nitro-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide
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Overview
Description
N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE is a complex organic compound that features a combination of methoxy, nitro, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base.
Nitration: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Sulfonylation: The trifluoromethylbenzenesulfonyl group is introduced through a sulfonylation reaction using trifluoromethylbenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple chemical transformations.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in biological studies to investigate the effects of trifluoromethyl and nitro groups on biological activity.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
N-(4-NITROPHENYL)BENZAMIDE: Lacks the methoxy and trifluoromethyl groups, affecting its reactivity and applications.
N-(3-TRIFLUOROMETHYLPHENYL)BENZAMIDE: Lacks the methoxy and nitro groups, leading to different chemical behavior.
Uniqueness
N-(4-METHOXYPHENYL)-2-NITRO-N-[3-(TRIFLUOROMETHYL)BENZENESULFONYL]BENZAMIDE is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the benzamide core. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C21H15F3N2O6S |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C21H15F3N2O6S/c1-32-16-11-9-15(10-12-16)25(20(27)18-7-2-3-8-19(18)26(28)29)33(30,31)17-6-4-5-14(13-17)21(22,23)24/h2-13H,1H3 |
InChI Key |
KLXIRKBCLOAHQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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